3-Methyl-1H-indazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

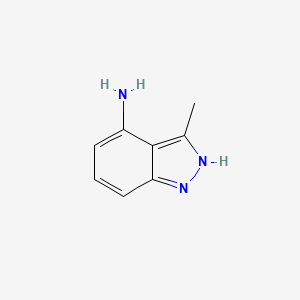

3-Methyl-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with a methyl group at the third position and an amine group at the fourth position.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indazol-4-amine can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system. Another method includes the transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yields and purity of the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine at position 4 participates in nucleophilic substitution reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonating agents.

Key Findings :

-

Acylation occurs preferentially at the primary amine over the indazole N1/N2 positions due to steric hindrance from the 3-methyl group .

-

Alkylation under basic conditions favors mono-substitution, while excess alkylating agents lead to di-alkylation .

Condensation Reactions

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic adducts.

| Carbonyl Compound | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | HCl (30%), H₂O, RT, 24h | (3-Methyl-1H-indazol-4-yl)methanol | 65% | |

| Benzaldehyde | EtOH, AcOH, reflux, 6h | N-Benzylidene-3-methyl-1H-indazol-4-amine | 73% |

Mechanistic Insight :

-

Reactions with formaldehyde proceed via proton-assisted nucleophilic attack, forming methanol adducts. Competing pathways yield N1- or N2-substituted products depending on substituent electronic effects .

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused polycyclic systems.

Notable Example :

-

Reaction with chloroacetyl chloride generates a β-lactam analog, demonstrating utility in bioactive molecule synthesis .

Suzuki-Miyaura Cross-Coupling

Halogenated derivatives of 3-methyl-1H-indazol-4-amine undergo palladium-catalyzed coupling with boronic acids.

Optimization :

Reduction and Oxidation

The amine group and indazole core exhibit redox activity under controlled conditions.

Challenges :

-

Over-oxidation risks ring-opening, while catalytic hydrogenation struggles with aromaticity retention .

Stability and Reactivity Trends

-

pH Sensitivity : Protonation at N1 occurs below pH 2, altering reaction pathways .

-

Thermal Stability : Decomposition >200°C limits high-temperature applications .

This compound’s versatility in substitution, cyclization, and coupling reactions underpins its value in medicinal chemistry and materials science. Continued exploration of its reactivity, particularly in asymmetric catalysis and photochemical transformations, could further expand its synthetic utility.

科学的研究の応用

Pharmaceutical Development

One of the most prominent applications of 3-Methyl-1H-indazol-4-amine is in the development of pharmaceuticals , particularly as an intermediate in synthesizing anti-cancer agents. The compound has shown potential in inhibiting specific enzymes that are crucial for tumor growth, making it a candidate for further drug development aimed at treating various cancers, including chronic myeloid leukemia (CML) and other malignancies .

Case Studies

- BCR-ABL Kinase Inhibitors : Research has demonstrated that derivatives of indazole, including those based on this compound, exhibit potent inhibitory activity against BCR-ABL kinases, particularly in imatinib-resistant mutants. Compounds such as AKE-72 have shown IC50 values as low as 9 nM against BCR-ABL T315I, highlighting their potential as targeted therapies for resistant leukemia forms .

Biochemical Research

In biochemical studies, this compound is utilized to investigate cellular signaling pathways and disease mechanisms. It aids researchers in identifying therapeutic targets by modulating specific pathways involved in cell proliferation and survival .

Applications

- Signal Transduction Studies : The compound's ability to influence signaling pathways makes it valuable for understanding diseases at a molecular level. This can lead to the discovery of new therapeutic strategies and drug targets.

Material Science

The compound is also explored in material science , where its unique chemical properties contribute to the development of advanced materials such as polymers and coatings. These materials often exhibit enhanced durability and performance characteristics due to the incorporation of indazole derivatives .

Agricultural Chemistry

In agricultural research, this compound is investigated for its potential role in developing new agrochemicals. These compounds aim to improve crop yields and enhance resistance to pests, offering sustainable agricultural solutions .

Potential Benefits

- Sustainable Agriculture : By improving pest resistance and crop yield, the use of this compound could contribute to more sustainable farming practices.

Diagnostic Tools

The compound is being evaluated for its application in diagnostic assays . Its properties may assist in detecting specific biomarkers associated with various diseases, thereby facilitating early diagnosis and treatment interventions .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate in anti-cancer drug synthesis; inhibits tumor growth enzymes | Potent BCR-ABL inhibitors like AKE-72 |

| Biochemical Research | Studies cellular signaling pathways to identify therapeutic targets | Insights into disease mechanisms |

| Material Science | Development of advanced materials with enhanced properties | Improved durability in polymers |

| Agricultural Chemistry | Development of agrochemicals for better crop yield and pest resistance | Sustainable farming solutions |

| Diagnostic Tools | Potential use in assays for early disease detection | Biomarker detection capabilities |

作用機序

The mechanism of action of 3-Methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression .

類似化合物との比較

1H-indazole: A parent compound with similar structural features but lacking the methyl and amine groups.

2H-indazole: Another tautomeric form of indazole with different stability and reactivity.

1-Methyl-1H-indazole: Similar to 3-Methyl-1H-indazol-4-amine but with the methyl group at a different position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and amine groups enhances its reactivity and potential for forming various derivatives .

生物活性

3-Methyl-1H-indazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound (CAS No. 945397-02-4) is characterized by its indazole structure, which is known for its ability to interact with various biological targets. The compound can inhibit specific enzymes or receptors, particularly tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. Its mechanism of action involves modulation of these pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of BCR-ABL tyrosine kinase, a common target in chronic myeloid leukemia (CML) treatment. For example, studies have reported that derivatives of this compound can achieve IC50 values as low as 0.51 nM against wild-type BCR-ABL, demonstrating potent anti-leukemic activity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| This compound | BCR-ABL WT | <0.51 | K562 |

| AKE-72 | BCR-ABL T315I | 9 | K562 |

| Compound I | BCR-ABL WT | 4.6 | K562 |

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β, which are involved in various inflammatory diseases . Furthermore, its antimicrobial activity has been explored, showing effectiveness against certain bacterial strains.

Case Studies

A notable case study involved the synthesis and evaluation of several indazole derivatives based on this compound. These derivatives were tested for their potency against various cancer cell lines, including K562 (a CML cell line) and HL60 (acute myeloid leukemia). The results indicated that modifications to the indazole structure significantly influenced the biological activity, with some compounds showing enhanced potency compared to the parent compound .

Research Findings

Recent studies have utilized in silico methods to optimize the design of kinase inhibitors derived from this compound. These computational approaches have facilitated the identification of promising candidates with improved binding affinities for their targets . Moreover, structure-based drug design has been employed to enhance the efficacy of these compounds against resistant forms of BCR-ABL, highlighting the potential for developing new treatments for resistant leukemia cases .

特性

IUPAC Name |

3-methyl-2H-indazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZANYSGILRCLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。